

Application Notes and Protocols for tert-Butyl Pitavastatin as a Reference Standard

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Compound of Interest

Compound Name: *tert-Buthyl Pitavastatin*

Cat. No.: *B10828145*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl Pitavastatin is a key process-related impurity and a metabolite of Pitavastatin, a potent HMG-CoA reductase inhibitor used for the treatment of hypercholesterolemia. As a critical impurity, its identification and quantification are essential for ensuring the quality, safety, and efficacy of Pitavastatin drug substances and products. These application notes provide detailed protocols for the use of tert-Butyl Pitavastatin as a reference standard in analytical method development, validation, and routine quality control.

Physicochemical Properties

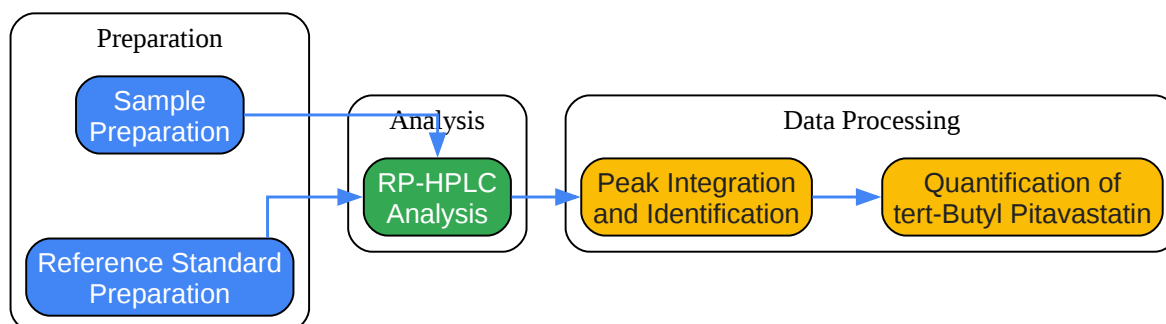
A comprehensive understanding of the physicochemical properties of tert-Butyl Pitavastatin is fundamental for its use as a reference standard.

Property	Value	Reference
Chemical Name	tert-butyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate	N/A
CAS Number	586966-54-3	N/A
Molecular Formula	C ₂₉ H ₃₂ FNO ₄	N/A
Molecular Weight	477.57 g/mol	N/A
Appearance	White to Off-White Solid	N/A
Solubility	Soluble in Methanol, DMSO, Chloroform	N/A
Storage Conditions	2-8 °C in a well-closed container	[1]

Application: Quantification of tert-Butyl Pitavastatin in Pitavastatin Drug Substance by RP-HPLC

This section outlines a detailed protocol for the quantification of tert-Butyl Pitavastatin impurity in Pitavastatin drug substance using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Experimental Workflow



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Workflow for the quantification of tert-Butyl Pitavastatin.

Materials and Reagents

- tert-Butyl Pitavastatin Reference Standard (Purity > 95%)
- Pitavastatin Calcium Drug Substance (for analysis)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (AR grade)
- Orthophosphoric acid (AR grade)
- Water (HPLC grade)

Instrumentation and Chromatographic Conditions

Parameter	Specification
Instrument	High-Performance Liquid Chromatography (HPLC) system with UV/Vis or PDA detector
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile : Phosphate Buffer (pH 3.4) (65:35 v/v)[2]
Flow Rate	1.0 mL/min[3]
Injection Volume	10 µL
Column Temperature	Ambient
Detection Wavelength	244 nm[2]
Run Time	Approximately 15 minutes

Protocol

1. Preparation of Phosphate Buffer (pH 3.4):

- Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.
- Adjust the pH to 3.4 with orthophosphoric acid.
- Filter the buffer through a 0.45 μm membrane filter.

2. Preparation of Mobile Phase:

- Mix acetonitrile and the prepared phosphate buffer in a ratio of 65:35 (v/v).
- Degas the mobile phase by sonication or vacuum filtration.

3. Preparation of Standard Solutions:

- Standard Stock Solution (A): Accurately weigh about 10 mg of tert-Butyl Pitavastatin Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. This yields a concentration of approximately 100 $\mu\text{g/mL}$.
- Working Standard Solution (B): Dilute 1.0 mL of the Standard Stock Solution (A) to 100 mL with the mobile phase to obtain a final concentration of approximately 1.0 $\mu\text{g/mL}$.

4. Preparation of Sample Solution:

- Accurately weigh about 25 mg of Pitavastatin Calcium drug substance and transfer to a 25 mL volumetric flask.
- Dissolve in and dilute to volume with the mobile phase.
- Filter the solution through a 0.45 μm syringe filter before injection.

5. System Suitability:

- Inject the Working Standard Solution (B) five times into the HPLC system.

- The relative standard deviation (RSD) of the peak area for tert-Butyl Pitavastatin should be not more than 2.0%.
- The tailing factor for the tert-Butyl Pitavastatin peak should be not more than 2.0.
- The theoretical plates for the tert-Butyl Pitavastatin peak should be not less than 2000.

6. Analysis:

- Inject the blank (mobile phase), Working Standard Solution (B), and the Sample Solution into the HPLC system.
- Record the chromatograms and integrate the peak areas.

7. Calculation:

- Identify the peaks of Pitavastatin and tert-Butyl Pitavastatin in the sample chromatogram based on their retention times from the standard injection. The retention time for Pitavastatin is approximately 3.9 minutes under these conditions.^[2] The retention time for the more lipophilic tert-Butyl Pitavastatin will be longer.
- Calculate the percentage of tert-Butyl Pitavastatin in the Pitavastatin Calcium drug substance using the following formula:

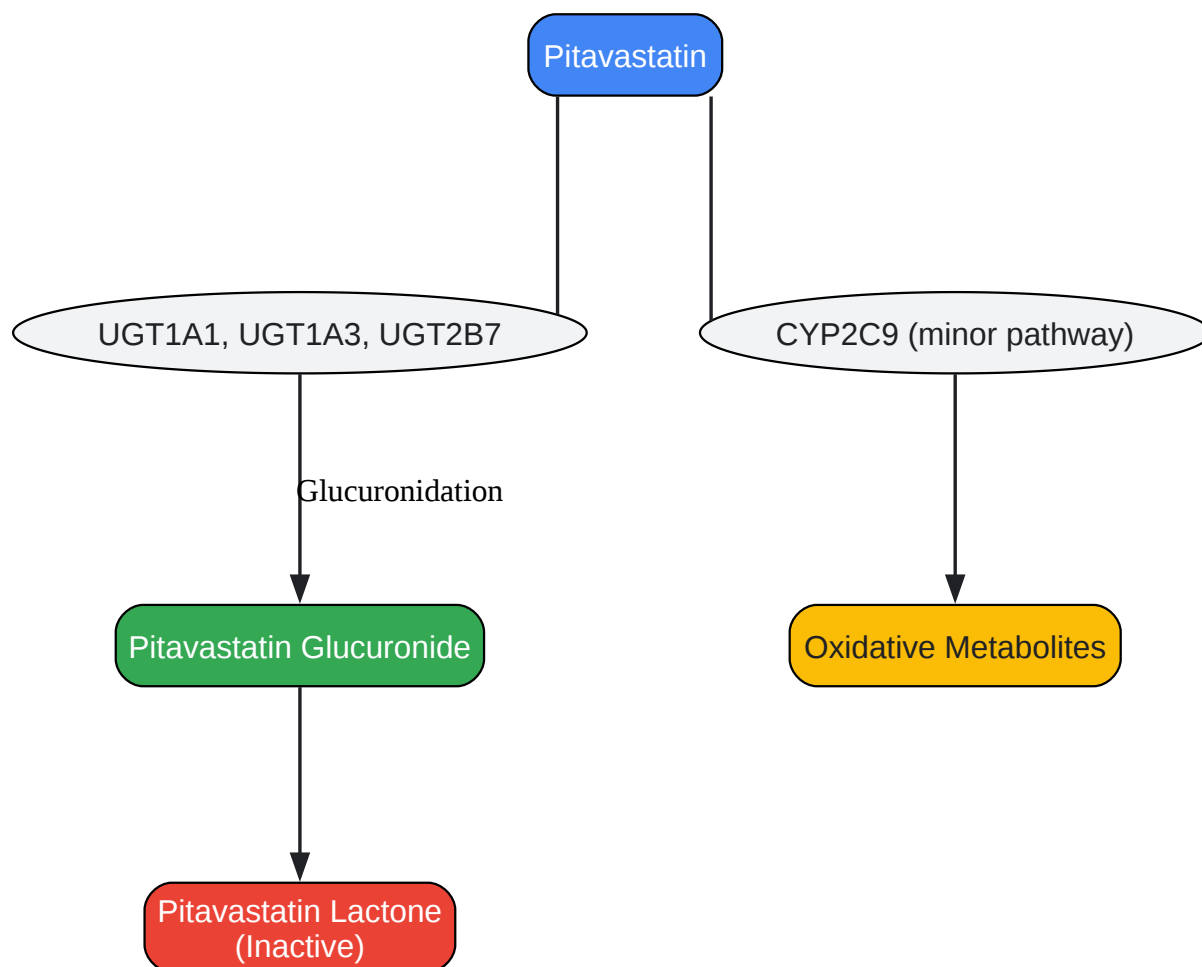
Method Validation Characteristics (Illustrative)

The following table presents typical validation parameters for an HPLC method for the determination of related substances in Pitavastatin.

Parameter	Typical Result
Linearity (µg/mL)	0.1 - 2.5
Correlation Coefficient (r ²)	> 0.999
Limit of Detection (LOD)	~0.03 µg/mL
Limit of Quantification (LOQ)	~0.1 µg/mL
Accuracy (% Recovery)	98.0 - 102.0%
Precision (% RSD)	< 2.0%

Biological Context: Pitavastatin Metabolism

tert-Butyl Pitavastatin can be considered as a metabolic intermediate in the synthesis of Pitavastatin, and understanding the metabolic pathway of the active drug is crucial for drug development professionals.



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Simplified metabolic pathway of Pitavastatin.

The primary metabolic pathway for Pitavastatin is glucuronidation by UGT enzymes, followed by lactonization. [4] A minor pathway involves metabolism by cytochrome P450 enzymes, primarily CYP2C9. [4]

Certificate of Analysis (Illustrative)

A Certificate of Analysis for a reference standard is a critical document providing evidence of its quality and purity.

Test	Specification	Result
Appearance	White to Off-White Solid	Conforms
Identity (¹ H NMR, MS)	Conforms to structure	Conforms
Purity (HPLC)	≥ 95.0%	98.5%
Water Content (Karl Fischer)	≤ 0.5%	0.2%
Residual Solvents	Meets USP <467> requirements	Conforms
Assay (as is)	Report Value	98.3%

Conclusion

The use of a well-characterized tert-Butyl Pitavastatin reference standard is indispensable for the accurate and reliable quantification of this impurity in Pitavastatin drug substance and formulations. The protocols and information provided in these application notes serve as a comprehensive guide for researchers and analytical scientists in the pharmaceutical industry. Adherence to these methodologies will support robust analytical method development, validation, and routine quality control, ultimately contributing to the safety and quality of Pitavastatin-based medicines.

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